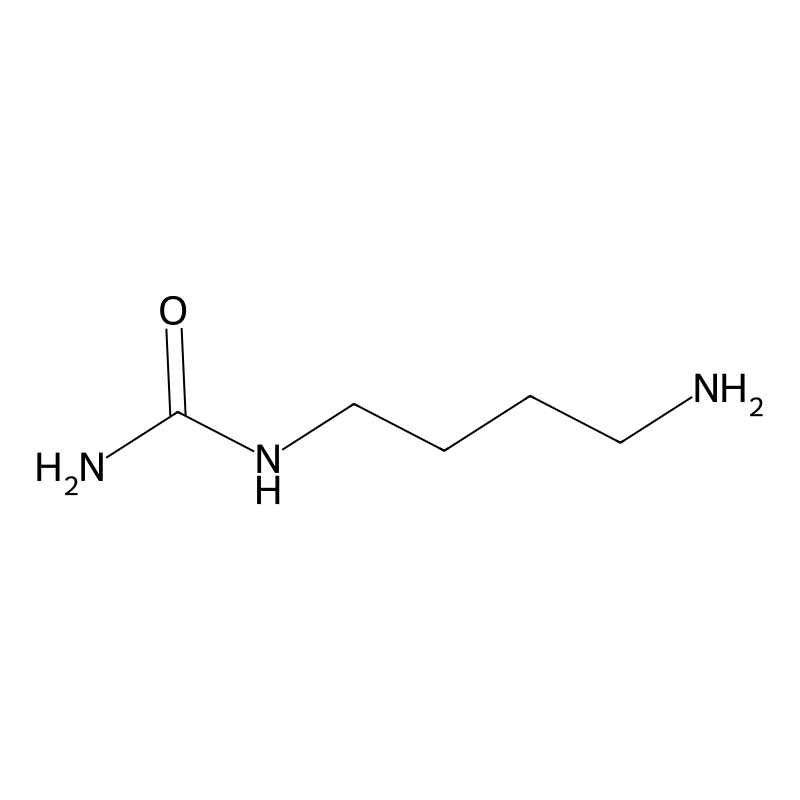

N-carbamoylputrescine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-carbamoylputrescine is an N-substituted putrescine where the N-substituent is a carbamoyl group. It is a conjugate base of a N-carbamoylputrescinium(1+).

Polyamine Biosynthesis

NCP is a crucial intermediate in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation . An enzyme called N-carbamoylputrescine amidase breaks down NCP into putrescine, the first polyamine molecule in the pathway . Research on this enzyme's activity and regulation helps us understand polyamine metabolism and its impact on various cellular functions.

Muscle Protein Metabolism

Studies have explored the potential role of NCP in regulating muscle protein metabolism in mammals . NCP is structurally related to citrulline, an amino acid involved in protein synthesis. Research in this area investigates whether NCP supplementation can influence muscle protein turnover, particularly in conditions like malnutrition.

Important to Note

More research is needed to fully understand the specific effects of NCP on muscle protein metabolism and its potential therapeutic applications.

Urea Cycle and Nitrogen Metabolism

NCP may play a role in the urea cycle and nitrogen metabolism, although the exact mechanisms are still being elucidated . The urea cycle is a vital pathway for removing excess nitrogen from the body. Understanding how NCP interacts with this pathway could provide insights into nitrogen balance and potential therapeutic targets for nitrogen-related disorders.

N-carbamoylputrescine is a biochemical compound with the molecular formula . It is a derivative of putrescine, containing a carbamoyl group attached to the nitrogen atom of the putrescine backbone. This compound plays a significant role in the synthesis of polyamines, which are essential for various biological functions, including cellular growth and differentiation. N-carbamoylputrescine is particularly notable for its involvement in the metabolism of amino acids and its regulatory roles in physiological processes in both plants and animals .

N-carbamoylputrescine primarily undergoes hydrolysis catalyzed by the enzyme N-carbamoylputrescine amidohydrolase. The reaction can be summarized as follows:

This reaction illustrates the conversion of N-carbamoylputrescine into putrescine, releasing carbon dioxide and ammonia as by-products. The enzyme exhibits optimal activity at a pH of 7.0 and a temperature of 50 °C .

N-carbamoylputrescine has been shown to exert various biological effects, particularly in mammals. It is involved in the regulation of muscle protein metabolism and has been linked to anabolic signaling pathways. Studies indicate that it may enhance protein synthesis and influence nitrogen metabolism, which is crucial for maintaining muscle mass . Additionally, its role in polyamine biosynthesis underscores its importance in cellular functions such as growth, differentiation, and apoptosis .

N-carbamoylputrescine can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes such as N-carbamoylputrescine amidohydrolase to catalyze the reaction from putrescine and carbamoyl phosphate.

- Chemical Synthesis: Traditional organic synthesis techniques involving the reaction of putrescine with carbamoyl chloride or other carbamoylating agents under controlled conditions .

- Microbial Synthesis: Certain microorganisms can produce N-carbamoylputrescine through metabolic pathways involving arginine and agmatine .

N-carbamoylputrescine has several applications across various fields:

- Agriculture: It is used as a precursor in the synthesis of polyamines, which are important for plant growth and stress responses.

- Pharmaceuticals: Research indicates potential therapeutic applications in muscle wasting disorders and metabolic diseases due to its role in protein metabolism .

- Biotechnology: It serves as a model compound for studying polyamine biosynthesis and enzymatic reactions in both plant and microbial systems .

Studies have shown that N-carbamoylputrescine interacts with various biological pathways, particularly those related to polyamine metabolism. Its interaction with enzymes such as N-carbamoylputrescine amidohydrolase highlights its role in regulating levels of putrescine, which is crucial for cellular functions. Additionally, research suggests that it may influence signaling pathways associated with muscle growth and nitrogen balance .

N-carbamoylputrescine shares structural similarities with several other compounds involved in polyamine metabolism. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Putrescine | Diamine | Directly involved in polyamine synthesis; precursor. |

| Spermidine | Trisamine | Derived from putrescine; involved in cellular growth. |

| Spermine | Tetrasamine | Further elongated version; plays roles in stabilization of nucleic acids. |

| Agmatine | Guanidine derivative | Involved in nitric oxide synthesis; precursor to N-carbamoylputrescine. |

N-carbamoylputrescine's uniqueness lies in its specific role as an intermediate in the biosynthetic pathway leading to putrescine, differentiating it from other polyamines like spermidine and spermine, which serve more direct roles in cellular functions .

XLogP3

UNII

Other CAS

Wikipedia

Dates

Identification and characterization of plant agmatine iminohydrolase, the last missing link in polyamine biosynthesis of plants

Tim Janowitz, Helmut Kneifel, Markus PiotrowskiPMID: 12782327 DOI: 10.1016/s0014-5793(03)00515-5

Abstract

The cloning, expression and characterization of plant agmatine iminohydrolase (AIH, also known as agmatine deiminase, EC 3.5.3.12) is described. Recombinant AIH of Arabidopsis thaliana forms dimers and catalyzes the specific conversion of agmatine to N-carbamoylputrescine and ammonia. Biochemical data suggested that cysteine side chains are involved in catalysis. However, site-directed mutagenesis of the two highly conserved cysteine residues of AIH showed that these cysteines are important but not essential for activity, arguing against a thioester substrate-enzyme intermediate during catalysis. This work represents the completion of the cloning of the arginine decarboxylase pathway genes of higher plants.N-Carbamoylputrescine, a citrulline-derived polyamine, is not a significant citrulline metabolite in rats

D Ramani, S Nakib, H Chen, C Garbay, A Loukaci, L Cynober, J P De BandtPMID: 22266292 DOI: 10.1016/j.ab.2011.12.040

Abstract

Citrulline, a key amino acid of the urea cycle, has been shown to play a regulatory role in protein and energy metabolism in mammals. We questioned whether N-carbamoyl-putrescine (NCP), the decarboxylated derivative of citrulline, could play a role in the biological properties of this amino acid. To evidence the presence of NCP in mammalian tissues, we developed a sensitive reverse-phase high-performance liquid chromatography (HPLC) with fluorimetric detection method with precolumn dansyl derivatization and solid-phase extraction for the determination of NCP together with polyamines in biological samples. Dansyl NCP was identified with a 5.85-min retention time. Linearity was obtained in a concentration range of 0.125 to 12.5 μM. Intraday and day-to-day relative coefficients of variation ranged from 8.9% to 12.3% and from 14% to 14.3%, respectively. Recovery rates in serum ranged from 75% to 83%. Thereafter, we used this method to search for the presence of NCP in serum, muscle, liver, jejunum, and ileum in rats after both short-term intraperitoneal injection and long-term oral citrulline supplementation. We failed to detect NCP in these animals. These data suggest that NCP is not a significant citrulline metabolite in rats.Is

Prasanthi Jegatheesan, David Ramani, Mickael Lhuillier, Naouel El-Hafaia, Radji Ramassamy, Mohamed Aboubacar, Samir Nakib, Huixiong Chen, Christiane Garbay, Nathalie Neveux, Cécile Loï, Luc Cynober, Jean-Pascal de BandtPMID: 31684160 DOI: 10.3390/nu11112637

Abstract

-carbamoyl putrescine (NCP), the decarboxylation derivative of citrulline, metabolically related to polyamines, may exert biological effects in mammals. The aim of this study was (i) to evaluate the nutritional properties of NCP in healthy rats and (ii) to determine the effect of NCP administration on muscle metabolism in malnourished old rats. The nutritional properties of NCP were first evaluated in 20 8-week-old male rats randomized to receive for two weeks a standard diet either alone (C group) or supplemented with NCP, 5 or 50 mg/kg/d. In a second study, 29 malnourished 18-month-old male rats were studied either before or after a 4-day refeeding with a standard diet either alone (REN group) or supplemented with NCP, 1 or 10 mg/kg/d. NCP had no effect on weight gain and body composition in either of the two studies. In healthy rats, muscle protein content was significantly increased in the soleus with NCP 5 mg/kg/d. A decrease in plasma glutamine and kidney spermine was observed at the 50 mg/kg/d dose; otherwise, no significant changes in plasma chemistry and tissue polyamines were observed. In malnutrition-induced sarcopenic old rats, refeeding with NCP 10 mg/kg/d was associated with higher tibialis weight and a trend for increased protein content in extensor digitorum longus (EDL). While the muscle protein synthesis rate was similar between groups, ribosomal protein S6 kinase was increased in tibialis and higher in the EDL in NCP-treated rats. The muscle RING-finger protein-1 expression was decreased in tibialis and urinary 3-methyl-histidine to creatinine ratio slightly lower with the supply of NCP. However, this initial period of refeeding was also associated with elevated fasted plasma triglycerides and glucose, significant in NCP groups, suggesting glucose intolerance and possibly insulin resistance. NCP was well-tolerated in healthy young-adults and in malnourished old rats. In healthy adults, NCP at 5 mg/kg/d induced a significant increase in protein content in the soleus, a type I fiber-rich muscle. In malnourished old rats, NCP supply during refeeding, may help to preserve lean mass by limiting protein breakdown; however, these effects may be limited in our model by a possible immediate refeeding-associated glucose intolerance.Catabolism of L-arginine by Pseudomonas aeruginosa

A Mercenier, J P Simon, D Haas, V StalonPMID: 6768836 DOI: 10.1099/00221287-116-2-381

Abstract

Pseudomonas aeruginosa is known to break down arginine by the arginine deiminase pathway. An additional pathway has now been found whereby arginine is converted to putrescine with agmatine and N-carbamoylputrescine as intermediates. The following enzyme activities belonging to this pathway were detected in crude extracts: arginine decarboxylase (EC 4.1.1.19), which catalyses the release of CO2 from arginine to give agmatine; agmatine deiminase (EC 3.5.3.12), which degrades agmatine to N-carbamoylputrescine; and N-carbamoylputrescine amidinohydrolase (EC 3.5.3.-), which then removes the ureido group of carbamoylputrescine. In crude extracts, arginine decarboxylase activity was stimulated by pyridoxal phosphate, Mg2+ and by the products of the catabolic pathway, putrescine and spermidine. Growth of P. aeruginosa on arginine as the sole carbon and nitrogen source markedly increased the activity of arginine decarboxylase. Agmatine and N-carbamoylputrescine induced the synthesis of agmatine deiminase and N-carbamoylputrescine hydrolase. Addition of succinate or citrate to medium containing arginine or agmatine led to repression of the enzymes involved in the arginine decarboxylase pathway. Moreover, the repression of agmatine deiminase and N-carbamoylputrescine hydrolase was further increased when P. aeruginosa was grown in media with agmatine plus glutamine or agmatine plus succinate and ammonia. This suggests that the expression of the agmatine pathway may be regulated by carbon catabolite repression as well as nitrogen catabolite repression.Mechanistic studies of the agmatine deiminase from Listeria monocytogenes

Charles A Soares, Bryan KnuckleyPMID: 27034081 DOI: 10.1042/BCJ20160221

Abstract

Listeria monocytogenes is a Gram-positive food-borne pathogen that is capable of living within extreme environments (i.e. low temperatures and pH). This ability to survive in such conditions may arise, at least in part, from agmatine catabolism via the agmatine deiminase system (AgDS). This catabolic pathway utilizes an agmatine deiminase (AgD) to hydrolyse agmatine into N-carbamoylputrescine (NCP), with concomitant release of ammonia, which increases the pH, thus mitigating the ill effects of the acidic environment. Given the potential significance of this pathway for cell survival, we set out to study the catalytic mechanism of the AgD encoded by L. monocytogenes In the present paper, we describe the catalytic mechanism employed by this enzyme based on pH profiles, pKa measurements of the active site cysteine and solvent isotope effects (SIE). In addition, we report inhibition of this enzyme by two novel AgD inhibitors, i.e. N-(4-aminobutyl)-2-fluoro-ethanimidamide (ABFA) and N-(4-aminobutyl)-2-chloro-ethanimidamide (ABCA). In contrast with other orthologues, L. monocytogenes AgD does not use the reverse protonation or substrate-assisted mechanism, which requires an active site cysteine with a high pKa and has been commonly seen in other members of the guanidinium-modifying enzyme (GME) superfamily. Instead, the L. monocytogenes AgD has a low pKa cysteine in the active site leading to an alternative mechanism of catalysis. This is the first time that this mechanism has been observed in the GME superfamily and is significant because it explains why previously developed mechanism-based inactivators of AgDs are ineffective against this orthologue.Molecular characterization and regulation of the aguBA operon, responsible for agmatine utilization in Pseudomonas aeruginosa PAO1

Y Nakada, Y Jiang, T Nishijyo, Y Itoh, C D LuPMID: 11673419 DOI: 10.1128/JB.183.22.6517-6524.2001

Abstract

Pseudomonas aeruginosa PAO1 utilizes agmatine as the sole carbon and nitrogen source via two reactions catalyzed successively by agmatine deiminase (encoded by aguA; also called agmatine iminohydrolase) and N-carbamoylputrescine amidohydrolase (encoded by aguB). The aguBA and adjacent aguR genes were cloned and characterized. The predicted AguB protein (M(r) 32,759; 292 amino acids) displayed sequence similarity (< or =60% identity) to enzymes of the beta-alanine synthase/nitrilase family. While the deduced AguA protein (M(r) 41,190; 368 amino acids) showed no significant similarity to any protein of known function, assignment of agmatine deiminase to AguA in this report discovered a new family of carbon-nitrogen hydrolases widely distributed in organisms ranging from bacteria to Arabidopsis. The aguR gene encoded a putative regulatory protein (M(r) 24,424; 221 amino acids) of the TetR protein family. Measurements of agmatine deiminase and N-carbamoylputrescine amidohydrolase activities indicated the induction effect of agmatine and N-carbamoylputrescine on expression of the aguBA operon. The presence of an inducible promoter for the aguBA operon in the aguR-aguB intergenic region was demonstrated by lacZ fusion experiments, and the transcription start of this promoter was localized 99 bp upstream from the initiation codon of aguB by S1 nuclease mapping. Experiments with knockout mutants of aguR established that expression of the aguBA operon became constitutive in the aguR background. Interaction of AguR overproduced in Escherichia coli with the aguBA regulatory region was demonstrated by gel retardation assays, supporting the hypothesis that AguR serves as the negative regulator of the aguBA operon, and binding of agmatine and N-carbamoylputrescine to AguR would antagonize its repressor function.A simple procedure for purification of N-carbamoylputrescine: application to assays of putrescine transcarbamoylase and agmatine iminohydrolase activities

K S Venugopal, P R AdigaPMID: 7446968 DOI: 10.1016/0003-2697(80)90096-2